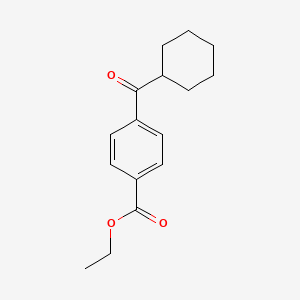

4-CARBOETHOXYPHENYL CYCLOHEXYL KETONE

Description

4-CARBOETHOXYPHENYL CYCLOHEXYL KETONE (CAS: 684271-09-8) is a synthetic organic compound with the molecular formula C₁₆H₂₀O₃ and a molecular weight of 260.33 g/mol. Its structure comprises a cyclohexyl group attached to a ketone moiety, which is further substituted with a 4-carbethoxyphenyl group (ethyl ester at the para position of the benzene ring). This compound is primarily utilized in polymer chemistry and pharmaceutical intermediates due to its unique steric and electronic properties .

Properties

IUPAC Name |

ethyl 4-(cyclohexanecarbonyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-2-19-16(18)14-10-8-13(9-11-14)15(17)12-6-4-3-5-7-12/h8-12H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPOXFWOYIRIMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642590 | |

| Record name | Ethyl 4-(cyclohexanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684271-09-8 | |

| Record name | Ethyl 4-(cyclohexanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-CARBOETHOXYPHENYL CYCLOHEXYL KETONE can be synthesized through various methods. One common synthetic route involves the esterification of 4-(cyclohexanecarbonyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions .

Industrial Production Methods

In industrial settings, the production of ethyl 4-(cyclohexanecarbonyl)benzoate often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-CARBOETHOXYPHENYL CYCLOHEXYL KETONE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: 4-(cyclohexanecarbonyl)benzoic acid.

Reduction: 4-(cyclohexanecarbonyl)benzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

4-CARBOETHOXYPHENYL CYCLOHEXYL KETONE has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential local anesthetic due to its structural similarity to other benzoate-based anesthetics.

Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-(cyclohexanecarbonyl)benzoate involves its interaction with specific molecular targets. In the case of its potential use as a local anesthetic, it is believed to bind to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness.

Comparison with Similar Compounds

4-CARBOETHOXYPHENYL CYCLOBUTYL KETONE

- Molecular Formula : C₁₄H₁₆O₃

- Molecular Weight : 232.27 g/mol

- Key Differences: The cyclohexyl group in the target compound is replaced with a cyclobutyl ring, introducing greater ring strain and reduced conformational flexibility. Applications: Used in specialty polymer synthesis but may exhibit lower thermal stability due to strained ring dynamics .

4-Cyclohexylcarbonyltoluene

- Molecular Formula : C₁₄H₁₈O

- Molecular Weight : 202.30 g/mol

- Key Differences :

- Lacks the carbethoxy group, resulting in simpler electronic interactions.

- The methyl group (toluene derivative) instead of the ethyl ester reduces steric hindrance, favoring reactivity in nucleophilic additions.

- Applications: Intermediate in agrochemicals; lower dielectric constant (estimated ~2.8–3.1) compared to the carbethoxy-substituted analog .

Cyclohexyl 2,4-Dichlorophenyl Ketone

- Molecular Formula : C₁₃H₁₄Cl₂O

- Molecular Weight : 257.15 g/mol

- Key Differences: Incorporates chlorine atoms at the 2- and 4-positions on the benzene ring, increasing molecular polarity and toxicity. Higher reactivity in electrophilic substitutions due to electron-withdrawing Cl groups. Applications: Potential use in flame retardants or bioactive molecules; higher toxicity (LD₅₀ data unavailable but inferred from similar chlorinated ketones) .

Cyclohexyl Methyl Ketone

- Molecular Formula : C₈H₁₄O

- Molecular Weight : 126.20 g/mol

- Key Differences :

Physicochemical and Functional Comparisons

Table 1: Key Properties of 4-CARBOETHOXYPHENYL CYCLOHEXYL KETONE and Analogs

| Compound | Molecular Weight | Dielectric Constant* | Solubility (Polar Solvents) | Thermal Stability (°C) |

|---|---|---|---|---|

| This compound | 260.33 | ~3.0–3.5 | Moderate (DMF, DMAc) | 469–534 (TGA, N₂) |

| 4-CARBOETHOXYPHENYL CYCLOBUTYL KETONE | 232.27 | ~3.2–3.8 | High (THF, Acetone) | 420–480 (TGA, N₂) |

| 4-Cyclohexylcarbonyltoluene | 202.30 | ~2.8–3.1 | Low (Toluene, Hexane) | 300–400 (TGA, N₂) |

| Cyclohexyl 2,4-Dichlorophenyl Ketone | 257.15 | ~3.5–4.0 | Low (DCM, Chloroform) | 350–450 (TGA, N₂) |

*Dielectric constants inferred from polymer studies in and structural analogs.

Biological Activity

4-Carboethoxyphenyl cyclohexyl ketone is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article delves into its biological activities, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 248.32 g/mol. Its structure features a cyclohexyl group attached to a ketone, with a carboethoxy group at the para position of the phenyl ring. This unique configuration contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals as an antimicrobial agent.

Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit specific enzymes, which may play a role in its therapeutic effects. This inhibition can affect metabolic pathways, potentially leading to applications in treating diseases where these enzymes are implicated.

Catalytic Applications

In addition to biological activities, this compound has been explored as a ligand in catalytic systems , particularly in nickel-catalyzed reactions. It enhances reactivity and selectivity, leading to higher yields in various chemical reactions. This dual functionality highlights its versatility in both biological and chemical contexts.

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against common pathogens. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Enzyme Inhibition Study

Another significant study focused on the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The results showed that:

- IC50 Value : 25 µM

- Type of Inhibition : Non-competitive

This study indicates potential therapeutic applications for cognitive enhancement or neuroprotection.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.